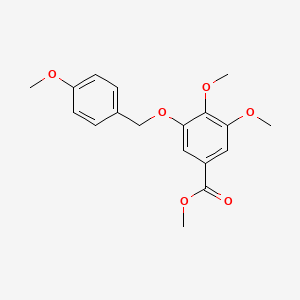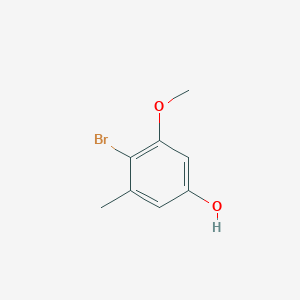
3-(4-Cyanophenyl)propyl methanesulfonate
Vue d'ensemble
Description
3-(4-Cyanophenyl)propyl methanesulfonate is an organic compound characterized by the presence of a cyanophenyl group attached to a propyl chain, which is further linked to a methanesulfonate group. This compound is of interest in various chemical and industrial applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)propyl methanesulfonate typically involves the reaction of 3-(4-cyanophenyl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-(4-Cyanophenyl)propanol+Methanesulfonyl chloride→3-(4-Cyanophenyl)propyl methanesulfonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyanophenyl)propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water or aqueous base, the methanesulfonate group can be hydrolyzed to yield 3-(4-cyanophenyl)propanol.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Hydrolysis: Conducted in aqueous solutions of sodium hydroxide or potassium hydroxide at room temperature.
Reduction: Performed under anhydrous conditions with lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic substitution: Yields substituted 3-(4-cyanophenyl)propyl derivatives.
Hydrolysis: Produces 3-(4-cyanophenyl)propanol.
Reduction: Results in 3-(4-aminophenyl)propyl methanesulfonate.
Applications De Recherche Scientifique
3-(4-Cyanophenyl)propyl methanesulfonate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity and functional group compatibility.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Cyanophenyl)propyl methanesulfonate involves the cleavage of the methanesulfonate group, which can act as a leaving group in nucleophilic substitution reactions. The cyanophenyl group can participate in various electronic interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Cyanophenyl)propyl chloride
- 3-(4-Cyanophenyl)propyl bromide
- 3-(4-Cyanophenyl)propyl acetate
Uniqueness
3-(4-Cyanophenyl)propyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides or acetates. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-(4-cyanophenyl)propyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-16(13,14)15-8-2-3-10-4-6-11(9-12)7-5-10/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSGNVFFARFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B8266528.png)








![2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol](/img/structure/B8266596.png)



![6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8266627.png)
